molecular formula C18H21N3O4S B2667463 ETHYL 4-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDINE-5-CARBOXYLATE CAS No. 946209-49-0

ETHYL 4-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B2667463
CAS No.: 946209-49-0
M. Wt: 375.44
InChI Key: QWQXAZCJWPDYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ETHYL 4-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through multi-step organic reactions. One common method involves the use of a Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction typically proceeds under reflux in ethanol, using p-toluenesulfonic acid (PTSA) as a catalyst .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Scientific Research Applications

ETHYL 4-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.

Mechanism of Action

The mechanism of action of ETHYL 4-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDINE-5-CARBOXYLATE include other dihydropyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-5-25-17(23)15-12(4)19-18(24)21-16(15)26-9-14(22)20-13-8-6-7-10(2)11(13)3/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQXAZCJWPDYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC(=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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